2,6-Dichloro-3-(difluoromethoxy)benzonitrile
CAS No.: 1807036-31-2
VCID: VC2754601
Molecular Formula: C8H3Cl2F2NO
Molecular Weight: 238.01 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,6-Dichloro-3-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3Cl2F2NO and a molecular weight of 238.02 g/mol . This compound features a benzene ring substituted with two chlorine atoms, a difluoromethoxy group, and a nitrile group. The presence of chlorine and fluorine atoms enhances its reactivity and potential biological activity, making it a subject of interest in chemical research. Synthesis and PreparationThe synthesis of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile typically involves multi-step organic reactions. Although specific synthesis details for this compound are not widely documented, similar compounds are often prepared through reactions involving halogenation and etherification steps. Biological Activity and ApplicationsWhile specific biological activity data for 2,6-Dichloro-3-(difluoromethoxy)benzonitrile is limited, compounds with similar structures have shown potential as inhibitors of enzymes and proteins, affecting their function and activity. This makes them relevant in medicinal chemistry and drug development. The unique structure of 2,6-Dichloro-3-(difluoromethoxy)benzonitrile may contribute to its efficacy in modulating biological pathways, although detailed mechanisms of action require further investigation. Comparison with Similar CompoundsCompounds sharing structural similarities with 2,6-Dichloro-3-(difluoromethoxy)benzonitrile include:
Research Findings and Future DirectionsResearch on 2,6-Dichloro-3-(difluoromethoxy)benzonitrile is limited, but its unique chemical structure suggests potential applications in various fields, including medicinal chemistry and materials science. Further studies are needed to explore its biological activity, synthesis pathways, and industrial applications. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1807036-31-2 | ||||||||||||
Product Name | 2,6-Dichloro-3-(difluoromethoxy)benzonitrile | ||||||||||||
Molecular Formula | C8H3Cl2F2NO | ||||||||||||
Molecular Weight | 238.01 g/mol | ||||||||||||
IUPAC Name | 2,6-dichloro-3-(difluoromethoxy)benzonitrile | ||||||||||||
Standard InChI | InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(14-8(11)12)7(10)4(5)3-13/h1-2,8H | ||||||||||||
Standard InChIKey | XBPDNUSCWQNTCN-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC(=C(C(=C1OC(F)F)Cl)C#N)Cl | ||||||||||||
Canonical SMILES | C1=CC(=C(C(=C1OC(F)F)Cl)C#N)Cl | ||||||||||||
PubChem Compound | 121228225 | ||||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume